2,2-Diethylcyclohexanone
Description
2,2-Diethylcyclohexanone is a cyclohexanone derivative featuring two ethyl groups at the 2-position of the ketone ring. While specific data on this compound is absent in the provided evidence, its structural analogs suggest that the diethyl substituents likely confer distinct steric and electronic properties. Cyclohexanones are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, fragrances, and polymers. The diethyl groups in this compound may enhance lipophilicity and steric hindrance, influencing reactivity and physical characteristics such as boiling point and solubility compared to simpler analogs .
Properties
CAS No. |
16519-67-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2-diethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-10(4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3 |
InChI Key |
NPJUWQOZDGNZBE-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1=O)CC |
Canonical SMILES |
CCC1(CCCCC1=O)CC |
Synonyms |
2,2-Diethylcyclohexanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The substituents at the 2-position of cyclohexanone significantly alter molecular properties. Below is a comparison of 2,2-Diethylcyclohexanone with structurally related compounds:
Note: Data for this compound is inferred from structural analogs due to absence in evidence.
Research Findings
- Coordination Chemistry: The dimethylamino group in 2-[(Dimethylamino)methyl]cyclohexanone enables metal coordination, suggesting utility in catalysis or material science .
- Toxicological Data: Limited toxicity data exist for 2-substituted cyclohexanones, though standard ketone precautions (e.g., avoiding inhalation) are recommended .
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